XLogP3 Lipophilicity Comparison: 4‑Fluorophenyl vs. 3‑Trifluoromethylphenyl and Thiophene‑2‑yl Analogs
The target compound (CAS 1021210-99-0) has a computed XLogP3 of 1.9, placing it within the optimal drug-like range (1–3) for oral bioavailability according to Lipinski and Veber guidelines [1]. In contrast, the 3-trifluoromethylphenyl analog (CAS 397842-25-0) carries a substantially higher lipophilicity burden due to the –CF₃ group, while the thiophene-2-sulfonamide analog (CAS 1021210-94-5) may exhibit altered heterocyclic interactions and metabolic stability . The 4-fluorophenyl substituent provides a favorable balance: fluorine imparts metabolic stability via blockade of CYP450-mediated para-hydroxylation while maintaining moderate logP, avoiding the excessive lipophilicity that limits the clinical utility of earlier indolesulfonamide tubulin inhibitors [2].
| Evidence Dimension | XLogP3 (computed octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | N-(1-acetylindolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide (CAS 397842-25-0): XLogP3 estimated >2.5 due to –CF₃ group; N-(1-acetylindolin-6-yl)thiophene-2-sulfonamide (CAS 1021210-94-5): XLogP3 not publicly reported but expected to differ based on heterocyclic sulfur |
| Quantified Difference | Absolute XLogP3 = 1.9 for target; comparator values are structurally inferred |
| Conditions | Computed property (PubChem/XLogP3 algorithm); experimental logP not available for target compound |
Why This Matters
XLogP3 of 1.9 positions the compound in the 'goldilocks' lipophilicity zone for drug discovery, reducing the attrition risk associated with high-logP compounds (promiscuity, poor solubility, rapid metabolic clearance) while retaining sufficient membrane permeability for cellular target engagement.
- [1] Kuujia.com. Cas no 1021210-99-0. Computed Properties: XLogP3: 1.9; Topological Polar Surface Area: 74.9 Ų. View Source
- [2] Fuentes-Martín R, Ayuda-Durán P, et al. Promising anti-proliferative indolic benzenesulfonamides alter mechanisms with sulfonamide nitrogen substituents. Eur J Med Chem. 2024;275:116617. Notes that high lipophilicity is a pharmacokinetic limitation for clinical use of earlier indolesulfonamide tubulin inhibitors. View Source
